molecular formula C16H10FN3O4 B15008267 N'-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide

N'-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B15008267
M. Wt: 327.27 g/mol
InChI Key: XEQPMVJQWZLOEH-UHFFFAOYSA-N
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Description

N’-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a benzodioxole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Chemical Reactions Analysis

N’-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .

Comparison with Similar Compounds

N’-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with significant biological activity.

    5-fluoroindole: Known for its antiviral properties.

    Indole-3-carbinol: Studied for its anticancer effects.

These compounds share the indole nucleus but differ in their substituents and overall structure, leading to unique biological activities and applications.

Properties

Molecular Formula

C16H10FN3O4

Molecular Weight

327.27 g/mol

IUPAC Name

N-[(5-fluoro-2-hydroxy-1H-indol-3-yl)imino]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H10FN3O4/c17-9-2-3-11-10(6-9)14(16(22)18-11)19-20-15(21)8-1-4-12-13(5-8)24-7-23-12/h1-6,18,22H,7H2

InChI Key

XEQPMVJQWZLOEH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)F)O

Origin of Product

United States

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